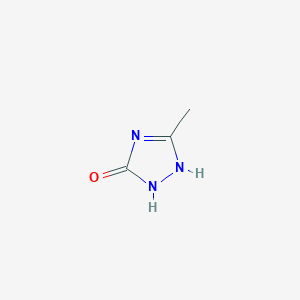

5-methyl-1H-1,2,4-triazol-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSXXXARCKJHOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239237 | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-63-2 | |

| Record name | 1,2-Dihydro-5-methyl-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1H-1,2,4-triazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-1H-1,2,4-triazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of 5-methyl-1H-1,2,4-triazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Understanding these fundamental characteristics is crucial for predicting the molecule's behavior in biological systems, designing effective synthetic routes, and formulating it into viable drug products.

Chemical Identity and Structure

This compound is a substituted triazole, a five-membered aromatic ring containing three nitrogen atoms. The presence of a methyl group and a hydroxyl group influences its electronic properties and potential for intermolecular interactions.

-

IUPAC Name: this compound

-

CAS Number: 4002-33-9[1]

-

Molecular Formula: C₃H₅N₃O[1]

-

Molecular Weight: 99.09 g/mol [1]

The structure of this compound features a tautomeric equilibrium between the -ol and -one forms. This tautomerism can significantly impact its hydrogen bonding capabilities and interactions with biological targets.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Melting Point | 224-226 °C | [1] |

| Boiling Point | 208.5±23.0 °C at 760 mmHg | [1] |

| Density | 1.5±0.1 g/cm³ | [1] |

| pKa | 8.84±0.20 | [1] |

| LogP | -0.5 | [1] |

Expert Insights:

-

The high melting point suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding and dipole-dipole interactions facilitated by the triazole ring and its substituents.

-

The negative LogP value indicates that the compound is hydrophilic, meaning it has a higher affinity for water than for lipids. This is a crucial factor for its solubility in aqueous biological fluids and its ability to cross cell membranes.

-

The pKa value indicates that this compound is a weak acid. At physiological pH (around 7.4), a significant portion of the molecules will be in their ionized form, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Solubility

The solubility of a drug candidate is a critical parameter that affects its bioavailability.

-

Organic Solvent Solubility: It is expected to have some solubility in polar organic solvents like ethanol, methanol, and DMSO, which are commonly used in in-vitro assays and as formulation excipients.[2]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

This is a standard and reliable method for determining the equilibrium solubility of a compound.

-

Preparation: Prepare a series of saturated solutions of this compound in the desired solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibration: Agitate the solutions for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of excess solid material is necessary to confirm saturation.

-

Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Caption: Workflow for experimental solubility determination.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show a singlet for the methyl protons, a broad singlet for the N-H proton, and another broad singlet for the O-H proton. The chemical shifts of these protons would be influenced by the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show signals for the methyl carbon and the two distinct ring carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H and O-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹).[3]

-

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 99.09). Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

1,2,4-triazoles can be synthesized through various methods, including the Pellizzari and Einhorn–Brunner reactions.[4] A common route to substituted 1,2,4-triazoles involves the cyclization of thiosemicarbazide derivatives.[4]

The reactivity of this compound is dictated by the functional groups present. The hydroxyl group can undergo O-alkylation or acylation. The triazole ring nitrogens can be alkylated, and the ring itself can participate in various cycloaddition reactions. These reactive handles are valuable for the synthesis of derivatives with modified properties for structure-activity relationship (SAR) studies in drug discovery.

Applications in Drug Development

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of drugs with diverse biological activities.[5][6] These include antifungal, antibacterial, antiviral, and anticancer agents.[5][6][7] The physicochemical properties of this compound, particularly its hydrophilicity and hydrogen bonding capacity, make it an attractive building block for the design of new therapeutic agents. Its potential to interact with biological targets through hydrogen bonds and its relatively small size allow it to fit into various active sites.

Conclusion

This guide has provided a detailed overview of the key physicochemical properties of this compound. A thorough understanding of its structure, solubility, pKa, and spectral characteristics is fundamental for its successful application in research and drug development. The provided experimental protocol for solubility determination serves as a practical example of how these critical parameters can be reliably measured. The inherent properties of this molecule, coupled with the proven therapeutic potential of the 1,2,4-triazole scaffold, underscore its importance as a valuable compound for further investigation.

References

- 1. This compound [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. ijsr.net [ijsr.net]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 6. mdpi.com [mdpi.com]

- 7. Buy 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine [smolecule.com]

An In-depth Technical Guide to the Tautomeric Forms of 5-methyl-1H-1,2,4-triazol-3-ol in Solution

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance of tautomerism, the subtle migration of a proton leading to distinct yet readily interconvertible structural isomers, holds profound implications for the chemical and biological behavior of a molecule. In the realm of drug discovery and development, a comprehensive understanding of a compound's tautomeric landscape is not merely an academic exercise but a critical necessity. The physicochemical properties, receptor binding affinity, and metabolic fate of a drug candidate can be dictated by the predominant tautomeric form in a given physiological environment. This guide, prepared for the discerning scientific audience, delves into the fascinating world of tautomerism as it pertains to 5-methyl-1H-1,2,4-triazol-3-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. By integrating theoretical principles with practical experimental and computational methodologies, we aim to provide a self-validating framework for the rigorous investigation of its tautomeric forms in solution.

The Tautomeric Landscape of this compound

This compound presents a rich and complex tautomeric equilibrium, involving both annular prototropic tautomerism within the triazole ring and keto-enol tautomerism involving the hydroxyl group. This results in several possible tautomeric forms, the relative populations of which are exquisitely sensitive to the surrounding environment, particularly the solvent.

Annular Prototropic Tautomerism

The 1,2,4-triazole ring can exist in three primary annular tautomeric forms, distinguished by the position of the mobile proton on the nitrogen atoms: the 1H, 2H, and 4H tautomers. Computational studies on the parent 1,2,4-triazole consistently indicate that the 1H-tautomer is the most stable form.

Keto-Enol Tautomerism

In addition to the annular tautomerism, the presence of the hydroxyl group at the 3-position introduces the possibility of keto-enol tautomerism. The "enol" form is the 3-hydroxy-1,2,4-triazole, while the "keto" form is the 1,2,4-triazol-3-one. Quantum chemical calculations on related 1,2,4-triazol-3-one systems suggest that the keto form is generally the more stable and predominant species in the gas phase.[1]

The Interplay: Possible Tautomers of this compound

The combination of annular and keto-enol tautomerism leads to several potential structures for this compound in solution. The primary forms to consider are the 1H-keto, 2H-keto, 4H-keto, and the various hydroxy (enol) forms. The relative stability of these tautomers is governed by a delicate balance of electronic and steric effects of the methyl substituent, as well as the stabilizing or destabilizing interactions with the solvent.[1]

Figure 1: Tautomeric equilibria of this compound.

Experimental Investigation of Tautomeric Equilibria

A multi-faceted approach combining several analytical techniques is essential to unambiguously determine the predominant tautomeric form and to study the dynamics of the equilibrium in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the study of tautomerism in solution.[2] By analyzing chemical shifts, coupling constants, and signal integrations, one can gain detailed insights into the structures and relative populations of the different tautomers.

Step-by-Step Protocol for Quantitative ¹H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.[3]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a clean, dry NMR tube.[4] The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.[1]

-

Ensure the sample is fully dissolved to form a homogenous solution, filtering if necessary to remove any particulate matter.[5]

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration. A typical starting point is a D1 of 30 seconds.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Identify distinct signals corresponding to each tautomer. Protons on the methyl group and the triazole ring will likely have different chemical shifts for each tautomeric form.

-

Carefully integrate the signals corresponding to a specific proton (e.g., the methyl protons) for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.[6]

-

The equilibrium constant (K_t) can be calculated from the ratio of the integrated areas of the signals for the two tautomers.[7]

-

¹³C and ¹⁵N NMR Spectroscopy: These techniques provide complementary information. The chemical shift of the carbon at the 3-position can be particularly informative for distinguishing between the keto (C=O) and enol (C-OH) forms.[8] ¹⁵N NMR can directly probe the nitrogen environment and help elucidate the position of the proton in the annular tautomers.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often exhibit distinct electronic absorption spectra.[9] The influence of solvent polarity on the absorption maxima (solvatochromism) can provide valuable clues about the nature of the predominant tautomer.[10]

Step-by-Step Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol, acetonitrile).

-

Prepare a series of dilutions of the stock solution in different solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol, water).

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.[11]

-

Use the respective pure solvent as a blank.

-

-

Data Analysis:

-

Analyze the absorption maxima (λ_max) and molar absorptivities (ε) for each solution.

-

A shift in λ_max with changing solvent polarity can indicate a change in the tautomeric equilibrium. Generally, a bathochromic shift (to longer wavelengths) with increasing solvent polarity suggests that the excited state is more polar than the ground state.

-

By comparing the spectra in different solvents to the spectra of "locked" derivatives (where the mobile proton is replaced by a non-tautomerizable group like methyl), one can assign the absorption bands to specific tautomers.

-

The equilibrium constant in a given solvent can be determined by deconvolution of the overlapping absorption bands if the molar absorptivities of the individual tautomers are known or can be estimated.[12][13]

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[14] While this does not directly reflect the equilibrium in solution, it provides a crucial reference point and can help in the assignment of spectroscopic data.

General Workflow for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or solvent layering.[15][16] The choice of solvent can influence the crystal packing and potentially the tautomeric form that crystallizes.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions, including the location of the mobile proton, which definitively identifies the tautomer present in the crystal lattice.

Figure 2: Experimental workflow for the analysis of tautomerism.

Computational Modeling of Tautomeric Equilibria

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[17]

Choice of Computational Method

Commonly used DFT functionals for studying tautomerism include B3LYP and the M06 suite of functionals (e.g., M06-2X).[10] The M06-2X functional is often recommended for thermochemistry and systems where non-covalent interactions are important. A sufficiently large basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure.[18]

Modeling Solvent Effects

To accurately predict tautomeric equilibria in solution, it is crucial to account for solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium.[12]

Step-by-Step Protocol for DFT Calculations:

-

Structure Generation: Build the 3D structures of all possible tautomers of this compound.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in the desired solvents using the chosen DFT method and basis set (e.g., M06-2X/6-311++G(d,p) with the PCM model).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

-

Energy Analysis: Compare the relative Gibbs free energies of the tautomers in each environment. The tautomer with the lowest Gibbs free energy is predicted to be the most stable. The equilibrium constant can be calculated from the difference in Gibbs free energies (ΔG) using the equation: ΔG = -RTln(K_t).[19]

Figure 3: Computational workflow for tautomer analysis.

Data Summary and Interpretation

A comprehensive understanding of the tautomeric behavior of this compound requires the integration of both experimental and computational data.

Table 1: Predicted Relative Energies of Tautomers of a Related System (2,4-dihydro-3H-1,2,4-triazol-3-one) by DFT

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| 1H-keto | 0.00 | 0.00 |

| 2H-keto | +2.5 | +1.8 |

| 4H-keto | +5.0 | +3.5 |

| 3-hydroxy (enol) | +8.2 | +6.5 |

Note: This data is for a closely related parent compound and serves as an illustrative example. The methyl group in this compound will influence these relative energies.

Table 2: Representative ¹H NMR Chemical Shifts for Tautomer Analysis

| Proton | Keto Tautomer (ppm) | Enol Tautomer (ppm) |

| N-H | 10.0 - 12.0 | 12.0 - 14.0 |

| C-CH₃ | 2.2 - 2.5 | 2.1 - 2.4 |

| O-H | - | 9.0 - 11.0 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and the specific annular tautomer.[20]

Conclusion and Future Directions

The tautomeric landscape of this compound is a complex interplay of annular and keto-enol forms. A robust characterization of this equilibrium in solution necessitates a synergistic approach, combining high-resolution spectroscopic techniques with state-of-the-art computational modeling. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to confidently elucidate the predominant tautomeric forms and quantify their relative populations in various solvent environments.

Future research should focus on obtaining high-quality experimental data for this compound in a wide range of solvents to build a more complete picture of its tautomeric behavior. Furthermore, investigating the influence of pH on the tautomeric equilibrium will be crucial for understanding its behavior in physiological conditions, a critical aspect for its potential applications in drug development. The insights gained from such studies will undoubtedly contribute to the rational design of novel therapeutics based on the versatile 1,2,4-triazole scaffold.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. dspace.ncl.res.in [dspace.ncl.res.in]

- 9. researchgate.net [researchgate.net]

- 10. atomistica.online [atomistica.online]

- 11. benchchem.com [benchchem.com]

- 12. scienceready.com.au [scienceready.com.au]

- 13. cerritos.edu [cerritos.edu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

spectroscopic data (NMR, IR, MS) of 5-methyl-1H-1,2,4-triazol-3-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 5-methyl-1H-1,2,4-triazol-3-ol

Abstract: This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the heterocyclic compound this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for unambiguous structure elucidation. We explore the compound's critical tautomeric nature and present predicted spectral data based on established principles and literature on related triazole derivatives. This guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity.

Part 1: Foundational Chemistry of this compound

Molecular Structure and Tautomerism

This compound is a five-membered heterocyclic compound containing three nitrogen atoms. A key feature of this and related hydroxy-triazoles is the existence of a tautomeric equilibrium between the hydroxyl (-ol) form and the keto (-one) form, 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. The predominant tautomer can be influenced by the physical state (solid vs. solution) and the solvent's polarity. This equilibrium is fundamental to understanding its reactivity and interpreting its spectroscopic data, as both forms may be present and detectable.

Caption: Tautomeric equilibrium of the target compound.

Significance in Medicinal Chemistry

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The specific substitution pattern and functional groups of derivatives like this compound are crucial for their pharmacological profile. Therefore, precise and accurate structural characterization is a non-negotiable prerequisite for any drug discovery and development program.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule with exchangeable protons and potential tautomerism, careful selection of experimental parameters is key to acquiring meaningful data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to be relatively simple. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can slow down the exchange of N-H and O-H protons with deuterium, allowing for their observation as broad singlets.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

|---|---|---|---|

| -CH₃ | ~2.2 - 2.4 | Singlet (s) | Methyl group attached to an sp² carbon of the electron-deficient triazole ring.[3] |

| -NH | ~11.0 - 13.0 | Broad Singlet (br s) | Acidic proton on a triazole ring nitrogen, position can vary based on tautomer.[4] |

| -OH | ~9.0 - 11.0 | Broad Singlet (br s) | Hydroxyl proton of the '-ol' tautomer, highly dependent on concentration and temperature. |

-

Expert Insight: The broadness of the NH and OH signals is due to quadrupole broadening from the adjacent ¹⁴N nuclei and chemical exchange. The observation of two distinct broad signals in these downfield regions would provide strong evidence for the presence of the hydroxy tautomer in solution. The keto tautomer would show two different NH signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. Given the structure, three distinct signals are anticipated.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| -CH₃ | ~10 - 15 | Typical range for a methyl group on an aromatic heterocycle. |

| C3 (-OH / =O) | ~155 - 165 | Carbon atom attached to two heteroatoms (N and O). The keto tautomer's C=O would be further downfield.[5] |

| C5 (-CH₃) | ~145 - 155 | Carbon atom attached to a methyl group and two ring nitrogens.[5] |

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is particularly useful for probing the tautomeric equilibrium.

Table 3: Predicted Characteristic IR Absorption Bands (Solid State, KBr or ATR)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Significance |

|---|---|---|---|

| O-H / N-H Stretch | 3400 - 2800 (very broad) | Strong | Overlapping stretches from OH and NH groups involved in extensive hydrogen bonding. |

| C=O Stretch (Keto form) | ~1720 - 1680 | Strong | A strong absorption in this region is a definitive marker for the presence of the keto tautomer. |

| C=N Stretch (Ring) | ~1650 - 1550 | Medium-Strong | Characteristic of the triazole ring system. |

| C-N Stretch (Ring) | ~1300 - 1200 | Medium | Further evidence of the heterocyclic ring structure. |

-

Trustworthiness through Causality: The presence or absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ is the most direct way to assess the dominant tautomer in the solid state. If the compound exists primarily as the hydroxy tautomer, this peak will be absent, and the broad O-H/N-H band will dominate the higher wavenumber region.

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, likely producing a protonated molecular ion [M+H]⁺.

-

Molecular Weight: C₃H₅N₃O

-

Exact Mass: 99.0433 g/mol

-

Expected [M+H]⁺: m/z 100.0511

Fragmentation Analysis

Under higher energy conditions (e.g., collision-induced dissociation in MS/MS), the molecular ion will fragment in a predictable manner. A plausible fragmentation pathway would involve initial losses of small, stable molecules.

Table 4: Predicted Major Mass Fragments (ESI-MS/MS)

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 100 | [C₃H₆N₃O]⁺ | Protonated molecular ion. |

| 82 | [C₃H₄N₃]⁺ | Loss of water (H₂O) from the protonated molecule. |

| 58 | [C₂H₄N₂O]⁺ | Loss of hydrogen cyanide (HCN) from the ring. |

| 43 | [CH₃N₂]⁺ | Cleavage of the ring, potentially forming the methyldiazenyl cation. |

Caption: Plausible fragmentation pathway for [M+H]⁺.

Part 5: Experimental Protocols

The following are generalized, step-by-step protocols. For optimal results, these should be adapted to the specific instrumentation available.

Overall Analytical Workflow

Caption: General workflow for spectroscopic analysis.

Protocol for NMR Data Acquisition

-

Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in ~0.6 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire a standard one-pulse proton spectrum. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Protocol for IR Data Acquisition (ATR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Sample Scan: Acquire the sample spectrum. Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Protocol for MS Data Acquisition (LC-MS with ESI)

-

Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or an acetonitrile/water mixture. Dilute this stock to a final concentration of ~1-10 µg/mL for analysis.

-

LC Method: If chromatographic separation is needed, use a C18 column with a gradient elution (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid). Otherwise, use flow injection analysis.

-

MS Parameters (Positive ESI Mode):

-

Set the ion source to positive electrospray mode.

-

Optimize source parameters: capillary voltage (~3-4 kV), nebulizer gas pressure, and drying gas flow/temperature.

-

Set the mass analyzer to scan a relevant range (e.g., m/z 50-200) for full scan analysis.

-

For fragmentation data, perform a separate MS/MS experiment, selecting the protonated molecular ion (m/z 100) as the precursor.

-

Part 6: Conclusion

The structural elucidation of this compound is a clear example of the power of a multi-technique spectroscopic approach. While ¹H and ¹³C NMR define the core carbon-hydrogen framework, IR spectroscopy provides crucial insight into the functional groups and dominant tautomeric form. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these methods provide a self-validating system for the comprehensive and unambiguous characterization required for advancing chemical and pharmaceutical research.

Part 7: References

-

Ahmed, S., Murad, S., Munir, I., Sheikh, S., Ahmad, Q., Shahid, N., Rizvi, S. M. A., & Shahid, A. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research, 3(5), 1234. 6

-

Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. 7

-

Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. 1

-

Reddy, N. B., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2392(1), 020015. --INVALID-LINK--

-

Reddy, N. B., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Publishing. 8

-

Various Authors. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. 9

-

Singh, A. K., & Singh, S. K. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(4). --INVALID-LINK--

-

Al-Salami, B. K., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8794. --INVALID-LINK--

-

Horetski, M., et al. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 26(15), 4485. --INVALID-LINK--

-

SpectraBase. (n.d.). 5-METHYL-3-(4-HYDROXYPHENYLAZO)-1,2,4-TRIAZOLE. --INVALID-LINK--

-

Al-Jumaili, H. H. A., & Al-Lami, H. S. K. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science, 28(1), 124-132. --INVALID-LINK--

-

Al-Salami, B. K., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. ResearchGate. --INVALID-LINK--

-

PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. --INVALID-LINK--

-

Al-Bayati, R. I. H. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-651. --INVALID-LINK--

-

SpectraBase. (n.d.). 4H-1,2,4-triazol-3-ol, 5-[(phenylmethyl)thio]-. --INVALID-LINK--

References

- 1. ijbr.com.pk [ijbr.com.pk]

- 2. ijrpc.com [ijrpc.com]

- 3. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. ijbr.com.pk [ijbr.com.pk]

- 8. pubs.aip.org [pubs.aip.org]

- 9. rsc.org [rsc.org]

The Resurgence of a Privileged Scaffold: A Technical Guide to the Biological Activity Screening of 5-Methyl-1H-1,2,4-triazol-3-ol Derivatives

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1][2][3] Among its myriad of substituted forms, the 5-methyl-1H-1,2,4-triazol-3-ol scaffold has emerged as a particularly promising pharmacophore, demonstrating a broad spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and strategic considerations for the biological activity screening of this compound derivatives. We will delve into the causality behind experimental choices for evaluating antimicrobial, antifungal, anticancer, and enzyme inhibitory activities, offering field-proven insights and detailed, self-validating protocols.

Introduction: The this compound Core - A Privileged Structure

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere of an amide bond, offering enhanced stability and favorable interactions with biological targets.[4] The specific substitution pattern of a methyl group at the 5-position and a hydroxyl group at the 3-position (or its tautomeric oxo form) on the 1H-1,2,4-triazole ring imparts a unique combination of electronic and steric properties. This particular arrangement can influence the molecule's polarity, hydrogen bonding capacity, and overall conformation, thereby modulating its interaction with biological macromolecules.

Derivatives of this core structure have garnered significant attention due to their potential as:

-

Antimicrobial Agents: Exhibiting activity against a range of pathogenic bacteria.[5]

-

Antifungal Agents: Serving as a foundational structure for novel antifungal drugs.[6]

-

Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines.[7][8]

-

Enzyme Inhibitors: Modulating the activity of key enzymes implicated in various diseases.[1][2][9]

This guide will provide the technical framework for robustly screening novel derivatives of this compound for these key biological activities.

Antimicrobial Activity Screening: A Multi-pronged Approach

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Derivatives of this compound have shown promise in this area. A comprehensive screening strategy involves both qualitative and quantitative assessments.

Initial Screening: Agar Disc Diffusion Method

This method provides a preliminary, qualitative assessment of antibacterial activity. The principle lies in the diffusion of the test compound from a saturated paper disc through an agar medium inoculated with a specific bacterial strain. The presence of a clear zone of inhibition around the disc indicates antibacterial activity.

Experimental Protocol:

-

Preparation of Bacterial Inoculum: Aseptically transfer a loopful of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a sterile nutrient broth and incubate at 37°C for 18-24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation of Agar Plates: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate.

-

Application of Test Compounds: Aseptically place sterile paper discs (6 mm in diameter) on the inoculated agar surface. Impregnate each disc with a specific concentration of the test compound (e.g., 100 µ g/disc ) dissolved in a suitable solvent (e.g., DMSO). A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Observation: Measure the diameter of the zone of inhibition in millimeters.

Quantitative Analysis: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the initial screen, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

-

Preparation of Test Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth to obtain a range of concentrations.

-

Inoculation: Add a standardized bacterial inoculum (prepared as in the disc diffusion method, but diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well) to all wells.

-

Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| Derivative 1 | 16 | 32 | >64 |

| Derivative 2 | 8 | 16 | 32 |

| Ciprofloxacin | 0.5 | 0.25 | 1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow for Antimicrobial Screening:

Caption: Workflow for antimicrobial activity screening.

Antifungal Activity Screening: Combating Fungal Pathogens

Similar to bacteria, fungal infections pose a significant threat, particularly in immunocompromised individuals. The 1,2,4-triazole core is famously present in many antifungal drugs like fluconazole.[6] Screening for antifungal activity follows a similar path to antimicrobial screening.

Broth Microdilution Method for Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol is a widely accepted standard for determining the MIC of antifungal agents against yeast.

Experimental Protocol:

-

Preparation of Fungal Inoculum: Grow the fungal strain (e.g., Candida albicans, Aspergillus niger) on Sabouraud Dextrose Agar (SDA) at 35°C. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium.

-

Preparation of Test Compound Dilutions: Perform serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the diluted fungal inoculum to each well.

-

Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only). A standard antifungal drug like Fluconazole should be used as a positive control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant reduction (typically ≥50% or ≥90%) in turbidity compared to the growth control.

Data Presentation:

| Compound | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |

| Derivative 3 | 4 | 16 |

| Derivative 4 | 2 | 8 |

| Fluconazole | 1 | 64 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation

The evaluation of the anticancer potential of this compound derivatives is crucial. In vitro cytotoxicity assays against a panel of human cancer cell lines are the first step in this process.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., HepG2 - liver cancer, MCF-7 - breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7][8]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Data Presentation:

| Compound | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |

| Derivative 5 | 15.2 | 22.5 |

| Derivative 6 | 8.7 | 12.1 |

| Doxorubicin | 0.9 | 1.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow for Anticancer Screening:

Caption: Workflow for in vitro anticancer activity screening.

Enzyme Inhibition Assays: A Mechanistic Approach

Many drugs exert their therapeutic effects by inhibiting specific enzymes. 1,2,4-triazole derivatives are known to inhibit various enzymes, including acetylcholinesterase (AChE), α-glucosidase, and others.[1][2][10]

General Protocol for Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

This protocol is based on the Ellman method, which measures the activity of AChE by the formation of a yellow-colored product.

Experimental Protocol:

-

Reagent Preparation: Prepare solutions of the enzyme (AChE), the substrate (acetylthiocholine iodide - ATCI), and the chromogen (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to initiate the reaction and incubate for a short period.

-

Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance over time at 412 nm using a microplate reader.

-

Calculation of Inhibition: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation:

| Compound | AChE IC50 (µM) | α-Glucosidase IC50 (µM) |

| Derivative 7 | 5.6 | 18.3 |

| Derivative 8 | 2.1 | 9.8 |

| Galantamine (AChE inhibitor) | 0.5 | - |

| Acarbose (α-glucosidase inhibitor) | - | 250 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

- 1. researchgate.net [researchgate.net]

- 2. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 3. A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives | Semantic Scholar [semanticscholar.org]

- 4. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. ijprajournal.com [ijprajournal.com]

- 7. synergypublishers.com [synergypublishers.com]

- 8. synergypublishers.com [synergypublishers.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

potential pharmacological relevance of the 1,2,4-triazole core structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Heterocyclic Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, stands out as one such "privileged scaffold".[1][2] Its remarkable versatility and broad spectrum of biological activities have cemented its importance in drug design and development.[3][4][5] The unique physicochemical properties of the 1,2,4-triazole nucleus, including its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide or ester groups, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[6][7] This guide provides a comprehensive exploration of the pharmacological relevance of the 1,2,4-triazole core, delving into its synthesis, mechanisms of action across various therapeutic areas, and the critical structure-activity relationships that govern its efficacy.

General Synthesis of the 1,2,4-Triazole Ring System

The construction of the 1,2,4-triazole ring can be achieved through several synthetic pathways. Classical methods, such as the Pellizzari and Einhorn-Brunner reactions, have been foundational in the synthesis of these heterocycles.[8][9] Modern approaches often offer milder reaction conditions and greater functional group tolerance.[10] A common and versatile method involves the intermolecular cyclization of thiosemicarbazides in an alkaline medium, followed by acidification. Another approach utilizes the condensation of hydrazines with formamide.[11] The choice of synthetic route is often dictated by the desired substitution pattern on the triazole ring.

Caption: A generalized workflow for the synthesis of a 1,2,4-triazole-3-thiol derivative.

Diverse Pharmacological Applications of the 1,2,4-Triazole Scaffold

The therapeutic potential of 1,2,4-triazole derivatives spans a wide array of diseases, underscoring the scaffold's significance in medicinal chemistry.[3][12]

Antifungal Activity: A Cornerstone of Azole Antifungals

The most prominent and well-established application of 1,2,4-triazoles is in the development of antifungal agents.[11] Marketed drugs such as fluconazole, itraconazole, and voriconazole are testaments to the clinical success of this chemical class.[4][13][14]

Mechanism of Action: The primary mechanism by which triazole antifungals exert their effect is through the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][12][15] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][15] The N4 nitrogen of the triazole ring coordinates with the heme iron atom at the active site of CYP51, disrupting the conversion of lanosterol to ergosterol.[1] This leads to the accumulation of toxic methylated sterols, which alters membrane fluidity and integrity, ultimately inhibiting fungal growth.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. japer.in [japer.in]

- 6. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,2,4-Triazole Sodium Salt [tolyltriazole-benzotriazole.com]

- 14. researchgate.net [researchgate.net]

- 15. isres.org [isres.org]

In Silico Prediction of 5-methyl-1H-1,2,4-triazol-3-ol Bioactivity

An In-Depth Technical Guide:

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with diverse activities, including antifungal and anticancer properties.[1][2] This guide focuses on a specific derivative, 5-methyl-1H-1,2,4-triazol-3-ol, and delineates a comprehensive in silico framework to predict its biological activity profile. In the absence of extensive experimental data, computational methods provide a powerful, cost-effective, and rapid approach to generate testable hypotheses regarding a compound's potential targets, mechanism of action, and drug-likeness.[3] This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, detailing a multi-faceted computational workflow that integrates ligand-based and structure-based drug design methodologies with pharmacokinetic and toxicity predictions. Each protocol is presented as a self-validating system, emphasizing the causality behind methodological choices to ensure scientific rigor and reproducibility.

Foundational Strategy: An Integrated In Silico Workflow

Predicting the bioactivity of a novel or under-characterized compound requires a holistic approach. Relying on a single computational method can yield a narrow or misleading perspective. Therefore, we advocate for an integrated workflow that leverages the strengths of multiple orthogonal techniques. This strategy begins with broad, ligand-based predictions to generate initial hypotheses and progresses to more specific, structure-based simulations to refine them. The entire process is underpinned by a continuous assessment of the compound's predicted pharmacokinetic properties (ADMET).

Caption: Integrated workflow for in silico bioactivity prediction.

Ligand-Based Bioactivity Prediction

When the specific biological target of a compound is unknown, ligand-based methods are the primary tool for generating initial hypotheses.[4][5] These approaches operate on the principle that structurally similar molecules often exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Expertise & Causality: QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity.[6][7] By analyzing a dataset of molecules with known activities, we can build a predictive model. The core assumption is that a compound's activity is a function of its physicochemical and structural properties, which can be quantified by molecular descriptors.[8] The choice of descriptors and statistical method is critical; machine learning algorithms are increasingly used over classical linear regression to capture complex, non-linear relationships.[8]

Experimental Protocol: Predictive QSAR for Target Identification

-

Compound Representation:

-

Obtain the canonical SMILES string for this compound.

-

Use a tool like RDKit or Open Babel to generate a standardized 2D structure.

-

-

Similarity Search & Dataset Curation:

-

Perform a structural similarity search against a large bioactivity database (e.g., ChEMBL, PubChem).[9] Use the Tanimoto coefficient (threshold > 0.85) on molecular fingerprints (e.g., ECFP4) to identify structurally related compounds.

-

Curate a dataset of these compounds, ensuring consistent biological activity data (e.g., IC50, Ki) for a specific target or endpoint.

-

-

Descriptor Calculation:

-

For the curated dataset and the query compound, calculate a wide range of molecular descriptors (e.g., using PaDEL-Descriptor or Mordred).

-

Categories include:

-

1D Descriptors: Molecular Weight, LogP, Hydrogen Bond Donors/Acceptors.

-

2D Descriptors: Topological indices, connectivity indices.

-

3D Descriptors: Molecular shape and surface area (requires 3D conformation).

-

-

-

Model Building & Prediction (Using Pre-existing Models):

-

For efficiency, leverage pre-built, validated QSAR models available on public servers (e.g., OCHEM, ChemProt).

-

Submit the structure of this compound to these platforms. The platforms use their internal datasets and models to predict activity across hundreds of biological targets.[9]

-

-

Analysis of Predictions:

-

Review the output, which typically ranks potential targets based on a prediction score or probability.

-

Prioritize targets that are consistently predicted by multiple models or have strong mechanistic relevance to the 1,2,4-triazole scaffold.

-

Data Presentation: Hypothetical QSAR-based Target Predictions

| Predicted Target Class | Prediction Score | Confidence Level | Potential Indication |

| Cytochrome P450 Enzyme | 0.82 | High | Drug Metabolism Interaction |

| Fungal Lanosterol 14-alpha demethylase | 0.75 | High | Antifungal |

| Carbonic Anhydrase II | 0.68 | Medium | Diuretic / Antiglaucoma |

| Tyrosine Kinase | 0.59 | Medium | Anticancer |

Pharmacophore Modeling

Expertise & Causality: A pharmacophore is an abstract 3D representation of the essential molecular features required for biological activity.[10] It defines the spatial arrangement of features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.[10][11] This method is exceptionally useful for scaffolding hopping or identifying novel active compounds by searching databases for molecules that match the pharmacophoric query, regardless of their underlying chemical structure.[12]

Experimental Protocol: Ligand-Based Pharmacophore Generation

-

Active Ligand Set Selection:

-

From the similarity search performed in the QSAR protocol, select a set of 5-10 structurally diverse but potent active compounds for a high-priority target (e.g., Fungal Lanosterol 14-alpha demethylase).

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy 3D conformations for each selected ligand using a tool like Confab or the conformer generation tools within Schrödinger Maestro or MOE. This step is critical as the bioactive conformation is often not the global minimum energy state.

-

-

Pharmacophore Feature Definition:

-

Identify and map chemical features onto each ligand conformation. Standard features include: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (H), Aromatic Ring (AR), Positive/Negative Ionizable.

-

-

Model Generation and Scoring:

-

Use a pharmacophore modeling program (e.g., PharmaGist, LigandScout, Phase) to align the conformations and identify common features.

-

The software will generate several hypothetical pharmacophore models. These models are scored based on how well they overlap with the active ligands while excluding inactive ones (if available).

-

-

Model Validation:

-

A robust pharmacophore model must be validated. A common technique is to use the generated model to screen a database containing the known active ligands and a larger set of decoy (presumed inactive) molecules. A good model will have a high enrichment factor, meaning it preferentially selects the active compounds.

-

Caption: Hypothetical pharmacophore model for a 1,2,4-triazole derivative.

Structure-Based Bioactivity Prediction

Once a prioritized list of potential protein targets is generated, structure-based methods are employed to predict and analyze the physical interactions between the ligand (this compound) and the target protein.

Molecular Docking

Expertise & Causality: Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a protein's binding site.[13] The process involves two main components: a search algorithm that generates a large number of possible poses, and a scoring function that estimates the binding free energy for each pose.[14] A lower (more negative) binding energy score generally indicates a more stable and favorable interaction. This technique is fundamental for predicting binding modes, rationalizing structure-activity relationships, and triaging compounds before synthesis.[4]

Experimental Protocol: Molecular Docking Simulation

-

Target Protein Preparation:

-

Download the 3D crystal structure of a selected target protein (e.g., human Carbonic Anhydrase II, PDB ID: 1CA2) from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., UCSF Chimera, AutoDockTools), prepare the protein by:

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound from its SMILES string.

-

Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy conformation.

-

Assign atomic charges (e.g., Gasteiger charges).

-

Define the rotatable bonds.

-

Save the prepared ligand in the .pdbqt format.

-

-

Binding Site Definition (Grid Box Generation):

-

Identify the active site of the protein. If a co-crystallized ligand is present in the original PDB file, the site is known. Otherwise, use prediction tools (e.g., CASTp, SiteHound).

-

Define a 3D grid box that encompasses the entire binding pocket. The search algorithm will confine its sampling of ligand poses to this space.

-

-

Docking Simulation:

-

Analysis and Visualization:

-

The primary output is a ranked list of binding poses and their corresponding binding affinity scores (in kcal/mol).

-

Visualize the top-ranked pose in the protein's active site using PyMOL or UCSF Chimera.

-

Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) that stabilize the complex.

-

Caption: Standard workflow for a molecular docking experiment.

Data Presentation: Sample Molecular Docking Results

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Carbonic Anhydrase II (1CA2) | -7.2 | HIS94, HIS96, THR199 | H-Bond, Coordination with Zn |

| CYP51 (5V5Z) | -6.8 | TYR132, HIS377, CYS449 | H-Bond, Hydrophobic |

| p38 MAP Kinase (1A9U) | -6.5 | MET109, LYS53, ASP168 | H-Bond, Pi-Cation |

ADMET and Druglikeness Prediction

Expertise & Causality: A compound with high potency against its target is useless as a drug if it has poor pharmacokinetic properties or is toxic.[17] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to flag potential liabilities.[18][19] These predictions are typically based on QSAR models trained on large experimental datasets for various endpoints, such as intestinal absorption, blood-brain barrier penetration, and cytochrome P450 inhibition.[17]

Experimental Protocol: Rapid ADMET Profiling

-

Input Structure:

-

Use the canonical SMILES of this compound.

-

-

Utilize Web-Based Servers:

-

For a comprehensive and rapid profile, submit the SMILES string to multiple free web servers. Using several tools provides a consensus view and mitigates the biases of any single algorithm.[17][19]

-

Recommended servers:

-

SwissADME: Provides physicochemical properties, Lipinski's Rule of Five, pharmacokinetic predictions, and druglikeness scores.

-

pkCSM: Predicts a wide range of ADMET properties, including toxicity endpoints like AMES mutagenicity and hERG inhibition.[20]

-

PreADMET: Offers predictions on ADME and carcinogenicity.[20]

-

-

-

Data Collation and Analysis:

-

Compile the predictions from all servers into a summary table.

-

Analyze for compliance with druglikeness rules (e.g., Lipinski's, Ghose's).

-

Identify potential liabilities, such as predicted P-glycoprotein substrate activity (indicating efflux issues), CYP enzyme inhibition (indicating drug-drug interaction risk), or hERG inhibition (indicating cardiotoxicity risk).

-

Data Presentation: Predicted ADMET Profile for this compound

| Property | Parameter | Predicted Value | Assessment |

| Physicochemical | Molecular Weight | 113.12 g/mol | Good |

| LogP | -0.5 | Good (Hydrophilic) | |

| H-Bond Donors | 2 | Good | |

| H-Bond Acceptors | 3 | Good | |

| Lipinski's Rule of 5 | 0 Violations | Druglike | |

| Absorption | Human Intestinal Absorption | > 90% | High |

| Caco-2 Permeability | Moderate | Acceptable | |

| Distribution | Blood-Brain Barrier (BBB) | No | Low CNS Penetration |

| P-glycoprotein Substrate | No | Good | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential Liability |

| CYP3A4 Inhibitor | No | Good | |

| Toxicity | AMES Mutagenicity | No | Safe |

| hERG I Inhibitor | No | Safe |

Conclusion: Synthesizing a Predictive Narrative

The in silico methodologies detailed in this guide provide a robust framework for characterizing the potential bioactivity of this compound. By integrating ligand-based screening, structure-based docking, and ADMET profiling, a comprehensive picture emerges. The initial QSAR and pharmacophore analyses can suggest a range of potential biological targets, with a high likelihood of activity in antifungal or enzyme inhibition pathways common to the triazole scaffold. Molecular docking can then refine these hypotheses, providing atomic-level detail on binding modes and affinities for the most promising targets. Concurrently, the ADMET profile indicates that the molecule possesses favorable druglike properties but may present a liability related to CYP2D6 inhibition.

Ultimately, these computational predictions are not a substitute for experimental validation. They are, however, an indispensable tool for prioritizing resources, designing focused experiments, and accelerating the journey from a chemical structure to a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 6. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. Predicting bioactivity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 11. Pharmacophore modeling | PDF [slideshare.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. tandfonline.com [tandfonline.com]

- 18. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 19. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

Navigating the Chemical Landscape of 5-methyl-1H-1,2,4-triazol-3-ol: A Technical Guide for Analog Development

Abstract

The 5-methyl-1H-1,2,4-triazol-3-ol core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for exploring the chemical space of its analogs. We will delve into rational synthetic strategies for derivatization, robust in silico methods for predictive analysis, and detailed experimental protocols for biological evaluation. The overarching goal is to empower research teams to efficiently navigate the structure-activity relationship (SAR) landscape and unlock the full therapeutic potential of this versatile heterocyclic system.

The Strategic Imperative: Why Explore the Chemical Space of this compound?

The 1,2,4-triazole nucleus is a cornerstone in the design of therapeutic agents, renowned for its metabolic stability and ability to engage in diverse biological interactions. The this compound scaffold, in particular, offers a unique combination of features:

-

Multiple Points for Diversification: The triazole ring presents three key positions (N1, N2, and the hydroxyl group at C3) for chemical modification, allowing for a systematic and comprehensive exploration of the surrounding chemical space.

-

Broad-Spectrum Bioactivity: Derivatives of the 1,2,4-triazole core have demonstrated a remarkable range of pharmacological effects, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties. This inherent versatility makes it an attractive starting point for drug discovery campaigns targeting a multitude of diseases.

-

Favorable Physicochemical Properties: The triazole moiety can enhance the solubility and pharmacokinetic profile of drug candidates, addressing common challenges in drug development.

This guide will provide a roadmap for the systematic generation and evaluation of analogs, moving from foundational synthesis to predictive computational modeling and rigorous biological testing.

Foundational Synthesis: Accessing the Core and its Precursors

A crucial first step in exploring the analog landscape is the efficient and scalable synthesis of the this compound core and its key intermediates. A common and effective strategy involves the synthesis of the corresponding 3-thiol derivative, which can then be converted to the desired 3-ol.

Synthesis of the Key Precursor: 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol

The synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol is a well-established route that provides a versatile intermediate for further derivatization.

Experimental Protocol: Synthesis of 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-amino-5-methyl-3-mercapto-4H-1,2,4-triazole (5.8 g, 0.045 mol) and benzaldehyde (4.7 g, 0.045 mol) in 100 ml of ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours, with continuous stirring.

-

Isolation: Upon cooling, a yellow crystalline product will precipitate. Collect the solid by suction filtration.

-

Purification: Wash the collected solid three times with cold ethanol and dry in a desiccator over anhydrous calcium chloride.

-

Recrystallization: For higher purity, the crude product can be recrystallized from hot ethanol.

Conversion to the this compound Core

While direct, high-yield methods for the conversion of the 3-thiol to the 3-ol are not extensively detailed in readily available literature, this transformation is a standard procedure in medicinal chemistry. It typically involves oxidative or desulfurization-hydroxylation reactions. Further methods for the synthesis of 1,2,4-triazole-3-thiones, which are tautomers of the corresponding thiols, can be found in the literature.

Expanding the Chemical Space: Strategies for Analog Synthesis

With the core scaffold in hand, the next phase is the systematic generation of analogs. This is achieved through targeted modifications at the key diversification points.

N-Functionalization of the Triazole Ring

The nitrogen atoms of the triazole ring are prime targets for introducing a wide array of substituents to probe different regions of the target's binding pocket.

Conceptual Workflow for N-Alkylation and N-Arylation:

Caption: General workflow for N-functionalization of the triazole core.

Modification of the C3-Hydroxyl Group

The hydroxyl group at the C3 position offers another avenue for derivatization, such as conversion to ethers or esters, to modulate polarity and hydrogen bonding capacity.

In Silico Exploration: Guiding Synthesis with Computational Chemistry

Computational methods are indispensable for navigating the vast chemical space in a time and resource-efficient manner. These approaches allow for the prioritization of synthetic targets with the highest probability of desired biological activity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Virtual Screening and Molecular Docking

Virtual screening involves the computational screening of large libraries of virtual compounds against a biological target. Molecular docking is a key technique used in virtual screening to predict the binding mode and affinity of a ligand to a receptor.

Conceptual Workflow for a Molecular Docking Study:

Caption: A streamlined workflow for in silico analog prioritization.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. By building a robust QSAR model, the activity of unsynthesized analogs can be predicted.

Biological Evaluation: From In Vitro Screening to Mechanistic Insights

Rigorous biological evaluation is paramount to validate the in silico predictions and to elucidate the SAR of the synthesized analogs. The choice of assays will depend on the therapeutic target of interest. Given the broad spectrum of activity of 1,2,4-triazoles, we will detail protocols for two common primary screens: antifungal and anticancer activity.

Antifungal Susceptibility Testing

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing [2][3]

-